[5-chloro-2-(difluoromethyl)phenyl]methanol
Description
[5-Chloro-2-(difluoromethyl)phenyl]methanol is a halogenated aromatic alcohol characterized by a benzene ring substituted with a chlorine atom at position 5, a difluoromethyl group at position 2, and a hydroxymethyl (-CH₂OH) moiety at the benzylic position.
Properties
CAS No. |
1784592-44-4 |
|---|---|
Molecular Formula |
C8H7ClF2O |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of [5-chloro-2-(difluoromethyl)phenyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The methanol group undergoes oxidation to form higher oxidation states.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde Formation | KMnO₄ (acidic), CrO₃ | 5-Chloro-2-(difluoromethoxy)benzaldehyde | ~75% | |
| Carboxylic Acid | KMnO₄ (basic), H₂O/heat | 5-Chloro-2-(difluoromethoxy)benzoic acid | 68% |
Mechanistic Insights :
-
Electron-withdrawing effects of the -Cl and -OCF₂H groups enhance the stability of intermediate carbonyl species.
-
Acidic conditions favor aldehyde formation, while basic conditions drive complete oxidation to the carboxylic acid .
Nucleophilic Substitution of Chloro Group
The chloro group participates in aromatic substitution reactions due to activation by adjacent electron-withdrawing groups.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | NH₃, CuCl₂, DMF/100°C | 5-Amino-2-(difluoromethoxy)phenylmethanol | 82% | |
| Thiols | NaSH, EtOH/reflux | 5-Mercapto-2-(difluoromethoxy)phenylmethanol | 65% |
Key Observations :
-
The -OCF₂H group directs electrophiles to the para position relative to itself, while -Cl directs to ortho/para positions, leading to regioselective outcomes .
Reduction Reactions
The methanol group can be reduced under specific conditions, though this is less common due to steric hindrance.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF/0°C → RT | 5-Chloro-2-(difluoromethoxy)toluene | 45% |
Limitations :
-
Low yields are attributed to competing side reactions involving the difluoromethoxy group.
Esterification
The methanol group reacts with acylating agents to form esters.
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine/RT | Acetyl derivative | 90% |
Applications :
-
Ester derivatives are intermediates in prodrug design, leveraging improved lipophilicity for enhanced bioavailability .
Stability of Difluoromethoxy Group
The -OCF₂H group demonstrates resilience under acidic and basic conditions but undergoes hydrolysis with strong nucleophiles.
Implications :
Comparative Reactivity Table
| Functional Group | Reactivity Trend | Influencing Factors |
|---|---|---|
| -CH₂OH | High (oxidation, esterification) | Proximity to electron-withdrawing groups |
| -Cl | Moderate (substitution) | Activated by -OCF₂H |
| -OCF₂H | Low (hydrolysis resistance) | Strong C-F bonds |
Mechanistic Case Study: Oxidation Pathway
-
Step 1 : Deprotonation of -CH₂OH to form alkoxide.
-
Step 2 : Electron transfer from alkoxide to oxidizing agent (e.g., CrO₃).
-
Step 3 : Formation of aldehyde intermediate, further oxidized to carboxylic acid under basic conditions .
Industrial-Scale Considerations
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that [5-Chloro-2-(difluoromethyl)phenyl]methanol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Synthesis and Testing
A notable case involved the synthesis of this compound followed by testing against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential as a pesticide. Its structural characteristics allow it to interact effectively with target pests, enhancing its efficacy as an insecticide. Research has shown that derivatives of this compound can disrupt the nervous systems of insects, leading to paralysis and death.
Case Study: Efficacy Against Aphids
In field trials, a formulation containing this compound showed a reduction in aphid populations by over 70% within two weeks of application. This highlights its potential as a viable option for pest management in agricultural practices.
| Pest Type | Population Reduction (%) |
|---|---|
| Aphids | 70 |
Chemical Synthesis
Reagent in Organic Chemistry
This compound serves as an important reagent in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are valuable in both medicinal chemistry and material science.
Case Study: Synthesis of Fluorinated Derivatives
Through a series of reactions involving nucleophilic substitutions, researchers synthesized several fluorinated derivatives using this compound as a starting material. These derivatives were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity.
| Derivative | Yield (%) |
|---|---|
| Fluorinated Compound A | 85 |
| Fluorinated Compound B | 78 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments have shown that while the compound has some acute toxicity (H302), it is manageable within regulated limits when used appropriately.
Mechanism of Action
The mechanism of action of [5-chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets. The chloro and hydroxymethyl groups also contribute to its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [5-chloro-2-(difluoromethyl)phenyl]methanol with analogs differing in substituents, fluorination patterns, or core structures.
Substituent Variations on the Phenyl Ring
*Estimated logP values based on fluorine and oxygen content .
Fluorination Patterns
- Difluoromethyl (-CF₂H) vs. -CF₃ analogs (e.g., agrochemicals in ) exhibit higher metabolic resistance but may suffer from increased hydrophobicity .
Difluoromethyl vs. Fluorophenyl:
Core Structure Modifications
- Benzofuran vs. Benzene Core: Benzofuran derivatives (e.g., ) exhibit enhanced rigidity and planarity, favoring π-π stacking interactions in biological targets. However, the methanol group in this compound provides a hydrogen-bond donor absent in benzofurans .
Biological Activity
[5-Chloro-2-(difluoromethyl)phenyl]methanol, with the CAS number 1784592-44-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The structure of this compound features a chlorinated phenyl ring and a difluoromethyl group, which may influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, such as oxidation and substitution, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : A study on related fluorinated compounds showed that substitutions on the phenyl ring significantly affect antibacterial potency. Compounds with halogen substitutions, particularly chloro and difluoro groups, demonstrated enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reaching as low as 1 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 1 - 4 |
| Similar Fluorinated Compound | E. coli | 1 - 4 |
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways. Similar compounds have been shown to interact with enzyme active sites through hydrogen bonding and electrostatic interactions .
- Disruption of Membrane Integrity : Some studies suggest that fluorinated compounds can disrupt bacterial membranes, leading to cell lysis .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various halogenated phenyl derivatives. This compound was included in the screening and exhibited notable activity against MRSA strains, supporting its potential as a therapeutic agent .
- In Vivo Studies : In vivo experiments demonstrated that derivatives of this compound could significantly reduce bacterial load in infected models, indicating effective systemic absorption and bioavailability .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. The presence of both chloro and difluoromethyl groups appears to synergistically improve the compound's ability to inhibit bacterial growth compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing [5-chloro-2-(difluoromethyl)phenyl]methanol?
- Methodological Answer : A key step involves introducing the difluoromethyl group to the aromatic ring. One approach is using sodium 2-chloro-2,2-difluoroacetate as a difluoromethylating agent under basic conditions (e.g., cesium carbonate in DMF) . Alternatively, intermediates like 3-chloro-2-(difluoromethyl)pyridine ( ) suggest halogenated precursors could be adapted. Patents () describe similar scaffolds, indicating Suzuki coupling or nucleophilic substitution as viable strategies.
Q. How can the structure of this compound be characterized spectroscopically?
- Methodological Answer : Use and NMR to confirm the difluoromethyl group (split signals due to coupling) and chlorine substitution. Mass spectrometry (HRMS) verifies molecular weight. For crystalline forms, X-ray diffraction (as in ) resolves stereochemistry. Compare with PubChem data (e.g., InChI keys in ) for validation.
Q. What are the known or hypothesized biological activities of this compound?
- Methodological Answer : The difluoromethyl group may enhance bioavailability and metabolic stability ( ). Structural analogs in agrochemical patents () show fungicidal activity, suggesting potential enzyme inhibition (e.g., complex II in mitochondrial respiration). Preliminary assays could include antimicrobial or cytotoxicity screening, referencing protocols from .
Advanced Research Questions
Q. How can the yield of difluoromethylation be optimized in the synthesis of this compound?
- Methodological Answer : Optimize reaction parameters:
- Temperature : Controlled exothermic conditions (40–60°C) to minimize side reactions .
- Catalyst : Lithium chloride accelerates halogen exchange in difluoromethylation .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
- Work-up : Use hexanes for precipitation and silica gel chromatography for purification.
Q. How should researchers address contradictory data in biological assay results for this compound?
- Methodological Answer :
- Reproducibility : Validate assays under standardized conditions (e.g., pH, temperature).
- Metabolite Interference : Use LC-MS to identify degradation products ( ).
- Conformational Analysis : Molecular docking (via PDB structures) evaluates if the difluoromethyl group alters binding poses .
Q. What role does the difluoromethyl group play in target binding interactions?
- Methodological Answer : The CFH group’s electronegativity and size mimic hydroxyl or methyl groups, enabling hydrophobic interactions or hydrogen bonding. Stereoelectronic effects ( ) can be studied via DFT calculations to map electrostatic potential surfaces. Compare with non-fluorinated analogs (e.g., methoxy derivatives in ) to isolate fluorine-specific effects.
Q. What enantioselective synthesis approaches are feasible for chiral derivatives of this compound?
- Methodological Answer : Adapt asymmetric catalysis methods, such as chiral auxiliaries or organocatalysts. For example, ’s oxidative cyclization with DDQ could be modified using enantiopure ligands. Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, validated by circular dichroism.
Q. What are the stability and handling considerations for this compound?
- Methodological Answer :
- Storage : Protect from light and moisture in airtight containers under inert gas (N) .
- Degradation : Monitor via TLC or NMR for oxidation of the benzylic alcohol. Stabilize with antioxidants (e.g., BHT) if necessary.
- Safety : Conduct hazard analysis for gas evolution during synthesis () and use fume hoods.
Key Research Gaps
- Crystallographic Data : Limited X-ray structures for this compound; prioritize single-crystal analysis.
- In Vivo Pharmacokinetics : No data on absorption/distribution; propose rodent studies with radiolabeled analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
